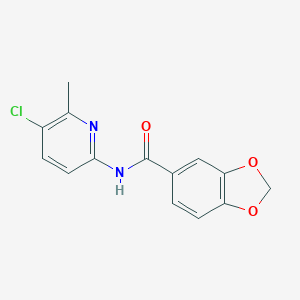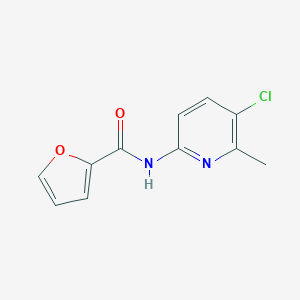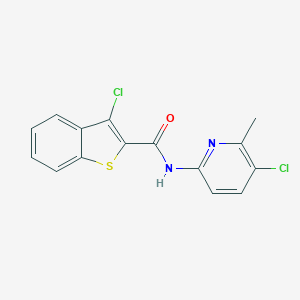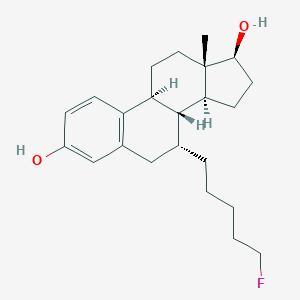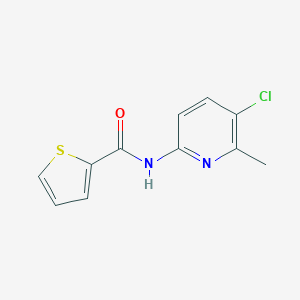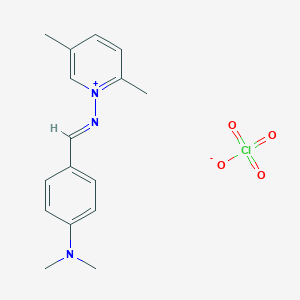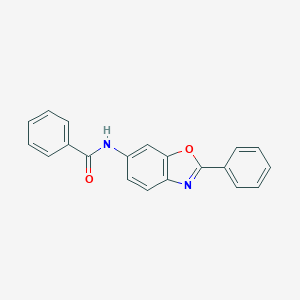
N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide, also known as PBB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This disruption leads to the induction of apoptosis in cancer cells, making N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide a potential drug candidate for cancer treatment.
Biochemical and Physiological Effects:
N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide has been shown to exhibit strong fluorescence properties, making it an ideal probe for the detection of biomolecules. In addition, N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide has been found to induce apoptosis in cancer cells, making it a potential drug candidate for cancer treatment. However, N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide has also been found to exhibit cytotoxicity in normal cells, indicating that it may have limitations for use in clinical settings.
実験室実験の利点と制限
N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide has several advantages for use in lab experiments, including its strong fluorescence properties and its potential as a drug candidate for cancer treatment. However, N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide also has limitations, including its cytotoxicity in normal cells and its potential side effects.
将来の方向性
Future research on N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide could focus on optimizing its synthesis method to obtain higher yields and purity, as well as studying its potential applications in other fields, such as materials science and environmental monitoring. In addition, further studies could be conducted to understand the mechanism of action of N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide and its effects on normal cells. Finally, research could be conducted to develop derivatives of N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide with improved properties and reduced cytotoxicity.
合成法
N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide can be synthesized using different methods, including the reaction of 2-aminobenzoic acid and 2-aminophenol in the presence of phosphorus oxychloride, followed by the reaction with benzoyl chloride. Another method involves the reaction of 2-aminophenol with salicylic acid in the presence of thionyl chloride, followed by the reaction with benzoyl chloride. These methods have been optimized to obtain high yields of N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide.
科学的研究の応用
N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide has been studied for its potential applications in various fields, including as a fluorescent probe for biomolecules, as a photosensitizer for photodynamic therapy, and as a potential drug candidate for the treatment of cancer and other diseases. N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide has been found to exhibit strong fluorescence properties, making it an ideal probe for the detection of biomolecules. In addition, N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide has been shown to induce apoptosis in cancer cells, making it a potential drug candidate for cancer treatment.
特性
製品名 |
N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide |
|---|---|
分子式 |
C20H14N2O2 |
分子量 |
314.3 g/mol |
IUPAC名 |
N-(2-phenyl-1,3-benzoxazol-6-yl)benzamide |
InChI |
InChI=1S/C20H14N2O2/c23-19(14-7-3-1-4-8-14)21-16-11-12-17-18(13-16)24-20(22-17)15-9-5-2-6-10-15/h1-13H,(H,21,23) |
InChIキー |
MCEVMHDPIOSFGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




